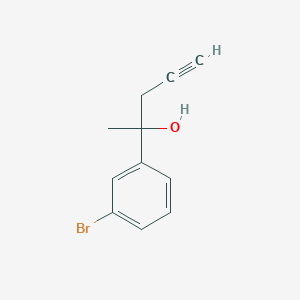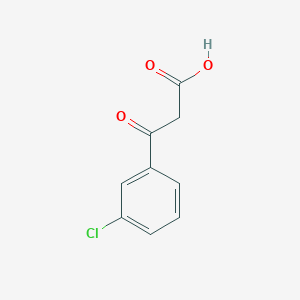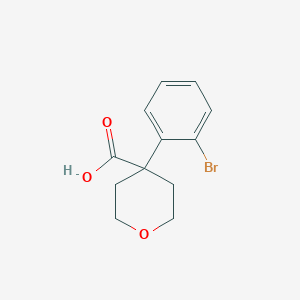
4-Chloro-5-hydroxy-2-methylbenzonitrile
Descripción general
Descripción
4-Chloro-5-hydroxy-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Impact and Fate of Related Compounds
- Parabens, similar in structure to 4-Chloro-5-hydroxy-2-methylbenzonitrile, are widely used as preservatives in various products. Research indicates that, despite wastewater treatments effectively reducing their concentration, parabens remain present in aquatic environments. Their biodegradability does not prevent them from being ubiquitous in surface water and sediments, reflecting continuous environmental introduction from consumer product usage. Chlorinated by-products of parabens have been identified in various water bodies, raising concerns about their stability and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicology and Health Implications
- Triclosan, another compound with similarities to this compound, demonstrates broad-spectrum antibacterial properties and is incorporated into many household and personal care products. It is partially eliminated in sewage treatment plants but still detected in natural waters and sediments. Concerns exist about its potential to accumulate in fatty tissues and its transformation into more toxic compounds. The excessive use of triclosan could contribute to the emergence of resistant bacterial strains (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Antioxidant Properties and Health Benefits
- Chlorogenic acid, found in green coffee extracts and possessing structural similarity to this compound, is noted for its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It serves as a nutraceutical for the prevention and treatment of metabolic syndrome and demonstrates potential as a natural food additive due to its antimicrobial properties (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Analytical Methods and Detection
- The detection and quantification of compounds like methyl paraben, which share functional groups with this compound, have been extensively studied. Various analytical techniques, including spectrophotometry, HPLC, and electrokinetic capillary electrophoresis, are employed to determine the presence and concentration of these compounds in cosmetic preparations, highlighting the importance of accurate measurement methods for environmental and health safety assessments (J.B.N, ThiruvengadarajanV., & Gopinath, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-5-hydroxy-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLKRRSRVCCNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)


![6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B3034028.png)


![7-chloro-4-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B3034033.png)






